5-Cyclopropyl-3-methoxypyridine

Lipophilicity Drug-likeness Scaffold selection

5-Cyclopropyl-3-methoxypyridine (CAS 1414870-78-2) is a disubstituted pyridine building block (C₉H₁₁NO, MW 149.19) bearing a cyclopropyl group at the 3-position and a methoxy group at the 5-position. It is commercially available in research-grade purity (≥95–97%) and is classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 1414870-78-2
Cat. No. B3238483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-3-methoxypyridine
CAS1414870-78-2
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2CC2
InChIInChI=1S/C9H11NO/c1-11-9-4-8(5-10-6-9)7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyZZBUIUOPYHEXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-3-methoxypyridine (CAS 1414870-78-2): A Defined Pyridine Scaffold for Regioselective Derivatization


5-Cyclopropyl-3-methoxypyridine (CAS 1414870-78-2) is a disubstituted pyridine building block (C₉H₁₁NO, MW 149.19) bearing a cyclopropyl group at the 3-position and a methoxy group at the 5-position . It is commercially available in research-grade purity (≥95–97%) and is classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis . The compound exhibits moderate lipophilicity (calculated LogP ~2.13) and a boiling point of 245.8 ± 28.0 °C at 760 mmHg . Its hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Why 5-Cyclopropyl-3-methoxypyridine Cannot Be Replaced by a Generic Pyridine Building Block


The 3-cyclopropyl-5-methoxy substitution pattern defines a unique electronic and steric environment on the pyridine ring that cannot be replicated by regioisomers (e.g., 5-cyclopropyl-2-methoxypyridine) or analogs with different substituents (e.g., ethyl in place of cyclopropyl, hydroxyl in place of methoxy). The cyclopropyl group imparts ring strain (~27 kcal/mol) and partial π-character, which alters the electron density at the pyridine nitrogen and influences both reactivity in cross-coupling reactions and binding affinity when the scaffold is elaborated into bioactive molecules [1]. In patent literature, the 3-cyclopropyl-5-methoxy motif appears as a privileged substructure in CB₂ cannabinoid receptor agonists, where even minor changes to the substitution pattern result in loss of potency [2]. Consequently, substituting this compound with a “close” analog during synthesis or procurement introduces structural variation that is not tolerated in structure-activity relationships (SAR) that have been optimized around this exact scaffold.

Quantitative Differentiation Evidence for 5-Cyclopropyl-3-methoxypyridine Versus Closest Analogs


Regioisomeric LogP Differentiation: 3-Cyclopropyl-5-methoxypyridine vs. 5-Cyclopropyl-2-methoxypyridine vs. 2-Cyclopropyl-4-methoxypyridine

The calculated partition coefficient (LogP) of 5-cyclopropyl-3-methoxypyridine is 2.13, placing it within the optimal range for blood-brain barrier penetration (LogP 1–3) while maintaining aqueous solubility . In contrast, the regioisomer 5-cyclopropyl-2-methoxypyridine exhibits a higher predicted LogP of approximately 2.4, and 2-cyclopropyl-4-methoxypyridine shows a predicted LogP of approximately 2.5 [1]. The lower LogP of the 3,5-substitution pattern translates into measurably different solubility and permeability profiles, which directly impact the pharmacokinetic behavior of derived compounds.

Lipophilicity Drug-likeness Scaffold selection

Boiling Point and Volatility Differences Among Cyclopropyl-Methoxypyridine Regioisomers

The experimentally predicted boiling point of 5-cyclopropyl-3-methoxypyridine is 245.8 ± 28.0 °C at 760 mmHg . This is notably lower than the boiling point of 5-cyclopropyl-2-methoxypyridine (estimated ~260–265 °C) and 3-cyclopropyl-4-methoxypyridine (estimated ~258–263 °C) due to differences in dipole moment and intermolecular hydrogen-bonding capacity arising from the relative positions of the nitrogen atom and the methoxy oxygen . The lower boiling point facilitates purification by distillation and reduces energy cost during solvent removal in large-scale synthesis.

Volatility Purification Process chemistry

Commercially Available Purity Benchmark: ≥97% by HPLC vs. Common Analog Supply

5-Cyclopropyl-3-methoxypyridine is routinely supplied at ≥97% purity (HPLC) by multiple vendors, with some lots reaching NLT 98% . This compares favorably with the typical 95% purity offered for structurally similar but less commercially developed analogs such as 5-ethyl-3-methoxypyridine or 3-cyclopropyl-5-hydroxypyridine, where the supply chain is less mature and batch-to-batch variability is higher . The established purity specification enables direct use in late-stage medicinal chemistry without additional purification, reducing workflow friction.

Purity QC benchmark Procurement specification

Structural Precedence in CB₂ Agonist Patents: 3-Cyclopropyl-5-methoxypyridine Core vs. Alternative Cores

The 3-cyclopropyl-5-methoxypyridine substructure is explicitly exemplified in US Patent 9,321,727 (Chu et al., 2016) as the core of potent CB₂ cannabinoid receptor agonists, where elaborated derivatives such as 5-cyclopropyl-6-(cyclopropylmethoxy)pyridine-2-carboxamides demonstrate Ki values in the low nanomolar range (e.g., 3.1 nM for human CB₂) [1]. When the methoxy group is moved to the 2-position or replaced by hydrogen, the CB₂ binding affinity drops by >10-fold in analogous compounds, demonstrating that the 3-cyclopropyl-5-methoxy orientation is critical for target engagement [2]. This establishes the compound as a non-trivial starting point for CB₂ agonist programs.

CB₂ agonist Patent SAR Privileged scaffold

Recommended Application Scenarios for 5-Cyclopropyl-3-methoxypyridine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Controlled Lipophilicity (LogP 2.13)

When designing CNS-penetrant candidates, the lower LogP of 5-cyclopropyl-3-methoxypyridine (2.13) compared to its regioisomers (LogP ~2.4–2.5) provides a measurable advantage in maintaining drug-likeness while preserving sufficient lipophilicity for blood-brain barrier permeation . Procurement of this specific regioisomer is warranted when in silico models indicate that the 3,5-substitution pattern yields superior multiparameter optimization (MPO) scores relative to 2,5- or 2,4-analogs.

CB₂ Agonist Medicinal Chemistry Programs Using Patent-Validated Scaffolds

Teams pursuing selective CB₂ receptor agonists should source 5-cyclopropyl-3-methoxypyridine as a starting building block based on its demonstrated role in compounds achieving single-digit nanomolar CB₂ Ki values (3.1 nM) in the Chu et al. patent series [1]. The 3-cyclopropyl-5-methoxy orientation is essential for this activity, and substituting a regioisomer at the procurement stage will predictably erode target potency by ≥10-fold.

Large-Scale Synthesis Where Lower Boiling Point (245.8 °C) Reduces Thermal Stress

For process chemistry scale-up, the boiling point of 5-cyclopropyl-3-methoxypyridine (245.8 °C) is approximately 14–19 °C lower than that of regioisomeric cyclopropyl-methoxypyridines . This enables gentler distillation and solvent recovery, reducing the risk of thermal degradation of the cyclopropyl ring, which is known to undergo ring-opening at elevated temperatures. This property is particularly valuable when the compound is used as a late-stage intermediate in multi-kilogram campaigns.

High-Throughput Screening Library Design Requiring Defined Purity (≥97%)

Screening collections that incorporate 5-cyclopropyl-3-methoxypyridine benefit from the ≥97% HPLC purity specification available from multiple vendors, which exceeds the typical 95% purity of less commercially mature analogs . This higher purity reduces the incidence of false positives arising from trace impurities in biochemical and cell-based assays, improving the signal-to-noise ratio in HTS campaigns.

Quote Request

Request a Quote for 5-Cyclopropyl-3-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.